2-Amino-5-(3-chlorophenyl)pyridine-4-carboxylic acid
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Overview
Description
2-Amino-5-(3-chlorophenyl)pyridine-4-carboxylic acid is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of an amino group at the second position, a chlorophenyl group at the fifth position, and a carboxylic acid group at the fourth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(3-chlorophenyl)pyridine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, where 5-amino-2-chloropyridine undergoes coupling with 3-chlorophenylboronic acid in the presence of a palladium catalyst and a base . The reaction is typically carried out under mild conditions, such as room temperature, and in an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. The scalability of the Suzuki-Miyaura coupling reaction makes it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(3-chlorophenyl)pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols, in the presence of a base, facilitate substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-5-(3-chlorophenyl)pyridine-4-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-Amino-5-(3-chlorophenyl)pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups allow the compound to form hydrogen bonds and electrostatic interactions with biological macromolecules, such as enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. The chlorophenyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-2-chloropyridine
- 2-Amino-3-chloropyridine
- 2-Amino-5-(4-chlorophenyl)pyridine-4-carboxylic acid
Uniqueness
2-Amino-5-(3-chlorophenyl)pyridine-4-carboxylic acid is unique due to the specific positioning of the amino, chlorophenyl, and carboxylic acid groups on the pyridine ring This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications
Properties
IUPAC Name |
2-amino-5-(3-chlorophenyl)pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O2/c13-8-3-1-2-7(4-8)10-6-15-11(14)5-9(10)12(16)17/h1-6H,(H2,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVTYAMWFSSVWDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CN=C(C=C2C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00687299 |
Source
|
Record name | 2-Amino-5-(3-chlorophenyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00687299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261968-38-0 |
Source
|
Record name | 2-Amino-5-(3-chlorophenyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00687299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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